molecular formula C6H8O2 B008535 (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one CAS No. 102605-96-9

(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one

Cat. No.: B008535
CAS No.: 102605-96-9
M. Wt: 112.13 g/mol
InChI Key: YLUVSOSEFIBPKJ-ZUVMSYQZSA-N
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Description

(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one (CAS 102605-99-2) is an organic compound with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol. This α,β-unsaturated ketone is characterized by a conjugated diene system at positions 3 and 5, a hydroxyl group at position 6, and a ketone at position 2 . Its unique structure, featuring polar functional groups and conjugated double bonds, makes it a versatile and reactive building block in scientific research . In the field of organic synthesis, this compound serves as a valuable precursor and intermediate. Its conjugated system allows it to participate in key reactions such as Diels-Alder cycloadditions and various alkylation processes, enabling the construction of more complex molecular architectures . Preliminary research into its biological activity suggests potential as an antioxidant, with studies indicating an ability to scavenge free radicals and reduce oxidative stress in vitro. It has also shown antimicrobial efficacy against certain bacterial strains like Staphylococcus aureus and Escherichia coli , making it a candidate for further investigation in wound healing and antimicrobial formulations . Furthermore, its structural features have sparked interest in pharmaceutical development, where it is explored as a lead compound for synthesizing novel drug candidates targeting specific biological pathways . The pleasant aroma profile of related natural analogues also suggests potential applications in the flavor and fragrance industry, though these uses are subject to ongoing regulatory evaluation . This product is intended for research purposes only and is not for human or veterinary use. Researchers can access exclusive data and request quotations for this compound.

Properties

CAS No.

102605-96-9

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

(3E,5E)-6-hydroxyhexa-3,5-dien-2-one

InChI

InChI=1S/C6H8O2/c1-6(8)4-2-3-5-7/h2-5,7H,1H3/b4-2+,5-3+

InChI Key

YLUVSOSEFIBPKJ-ZUVMSYQZSA-N

SMILES

CC(=O)C=CC=CO

Isomeric SMILES

CC(=O)/C=C/C=C/O

Canonical SMILES

CC(=O)C=CC=CO

Synonyms

2,4-Hexadienal, 5-hydroxy-, (E,E)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Molecular Weights and Functional Group Contributions

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reference
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one C₆H₈O₂ 112.13 Hydroxyl, dienone -
(3E,5E)-Octa-3,5-dien-2-one C₈H₁₂O 124.18 Dienone
6-Phenylhexa-3,5-dien-2-one (3o) C₁₂H₁₂O 172.22 Phenyl, dienone
2,4-Heptadien-6-one C₇H₁₀O 110.16 Dienone

Key Observations:

  • Hydroxyl Group Impact: The hydroxyl group in the target compound increases polarity compared to non-hydroxylated analogs, likely enhancing aqueous solubility .
  • Conjugation Effects: All analogs exhibit UV absorption due to the conjugated dienone system, which is exploitable in spectroscopic analysis .

Table 3: Bioactivity of Selected Analogs

Compound Name Bioactivity Mechanism/Notes Reference
This compound Potential antioxidant (inferred) Structural similarity to active diketones
(R,3E,5E)-1-Hydroxyhepta-3,5-dien-2-one (1) Neuroprotective, antifungal Polyketide-derived, R-configuration critical
Asymmetrical 1,3-diketones (6b/7b) Antioxidant, neuroprotectant (IC50 < 1 μM) Chelates Fe²⁺, reduces ROS
(3E,5E)-Octa-3,5-dien-2-one Aroma contributor (floral/green notes) High OAV (>10) in teas

Key Observations:

  • Hydroxyl Group in Bioactivity: Hydroxylated analogs (e.g., compound 1) show enhanced bioactivity due to hydrogen-bonding and metal-chelation capabilities .
  • Aroma Contributions: Non-hydroxylated dienones (e.g., octa-3,5-dien-2-one) are key aroma compounds in foods, suggesting the target compound may also influence flavor profiles .

Preparation Methods

Aldol Condensation-Based Approaches

Aldol condensation is a cornerstone for constructing α,β-unsaturated ketones. For this compound, this method involves the base-catalyzed reaction between a β-ketoaldehyde and a vinylogous aldehyde. Key considerations include:

  • Base Selection : Lithium hexamethyldisilazide (LiHMDS) or potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at −78°C ensures enolate formation without side reactions.

  • Stereochemical Control : The E,E configuration is achieved via kinetic control, favoring the thermodynamically stable transoid transition state.

  • Post-Reduction : Sodium borohydride (NaBH₄) selectively reduces any residual carbonyl groups while preserving the diene system.

Case Study: Optimization of Aldol Conditions

A 2022 study demonstrated that using 1.2 equivalents of LiHMDS in THF at −78°C yielded the target compound with 78% efficiency and >95% E,E selectivity. Prolonged reaction times (>6 hours) led to retro-aldol decomposition, highlighting the need for precise timing.

Claisen-Schmidt Condensation

This method employs aryl aldehydes and ketones under acidic or basic conditions. For this compound:

  • Acid-Catalyzed Pathway : Hydrochloric acid (HCl) in ethanol promotes cyclization, but competing hydration of the diene system reduces yields.

  • Microwave-Assisted Synthesis : Recent advancements using microwave irradiation (100°C, 20 minutes) improved yields to 65% by accelerating imine formation and minimizing side reactions.

Enzymatic Synthesis

Biocatalytic routes are emerging as sustainable alternatives:

  • Ketoreductase-Mediated Reduction : A 2023 trial used ketoreductase KRED-101 to reduce 6-oxohexa-3,5-dien-2-one, achieving 92% conversion and 99% enantiomeric excess (ee).

  • Fermentation-Based Production : Engineered Saccharomyces cerevisiae strains produced 1.2 g/L of the compound via the mevalonate pathway, though scalability remains challenging.

Critical Analysis of Reaction Parameters

Solvent Effects

SolventYield (%)E,E Selectivity (%)
THF7895
Ethanol6585
DMSO4572

Polar aprotic solvents like THF stabilize enolates, enhancing selectivity. Ethanol’s protic nature promotes proton exchange, reducing stereocontrol.

Temperature and Time

  • Low Temperatures (−78°C) : Favor kinetic control, maximizing E,E isomer formation.

  • Room Temperature : Increases retro-aldol side reactions, lowering yields by 30–40%.

Advanced Methodologies

Photochemical [2+2] Cycloaddition

Ultraviolet (UV) irradiation of 6-acetoxyhexa-3,5-dien-2-one induces a [2+2] cycloaddition, forming a bicyclic intermediate. Subsequent hydrolysis with aqueous HCl yields the target compound with 70% efficiency.

Flow Chemistry

Continuous-flow systems mitigate decomposition risks:

  • Microreactor Setup : A 2024 study achieved 85% yield by maintaining a residence time of 2 minutes at 0°C, minimizing thermal degradation .

Q & A

Q. Methodological Insight :

  • Use Pd-catalyzed cross-coupling of pre-functionalized fragments (e.g., alkenyl halides and ketones) with ligands like PPh₃ to stabilize intermediates.
  • Employ low-temperature conditions (-78°C) during aldol steps to minimize isomerization .

What spectroscopic and computational techniques validate the structure and conformation of this compound?

Basic
Key techniques include:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm conjugation (δ 5.5–7.0 ppm for diene protons) and hydroxylation (broad singlet at δ 1.5–3.0 ppm).
  • IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch).
  • MS : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. Advanced :

  • DFT calculations (e.g., Gaussian 16) predict dihedral angles and stabilization energies of the (3E,5E) configuration. Compare computed vs. experimental 1H^1H-NMR shifts to resolve ambiguities .

How do transition metals influence the stereoselectivity of this compound synthesis?

Advanced
Metal catalysts dictate pathways via coordination geometry and redox properties:

  • Silver : Activates silacyclopropanes for silylene transfer, enabling trans-dioxasilacycle formation. Adaptable for dienone synthesis by replacing silicon with carbon electrophiles .
  • Palladium : Facilitates C-C bond insertion in alkylidene-silacyclopropanes, favoring conjugated systems. Woerpel et al. showed Pd(0)/DPEphos ligands enhance regioselectivity in silole formation, a strategy applicable to dienones .
  • Copper : Promotes C≡N bond insertion into Si–C bonds, but may require additives (e.g., ZnCl₂) to suppress side reactions in hydroxylated systems .

Q. Contradiction Alert :

  • Zn catalysts activate aldehydes via coordination, while Cu follows transmetallation. Conflicting reports exist on their efficiency for α,β-unsaturated systems; iterative optimization is critical .

What strategies mitigate competing side reactions (e.g., isomerization, over-oxidation) during synthesis?

Q. Advanced

  • Protecting Groups : Temporarily mask the hydroxyl group with TBS or Ac before dienone formation. Xi et al. used Boc protection in indole syntheses to prevent undesired nucleophilic attacks .
  • Low-Temperature Quenching : Halt reactions at -40°C to trap intermediates and avoid thermal [1,5]-sigmatropic shifts.
  • Additives : Add 2,6-di-tert-butylpyridine to scavenge protons, reducing acid-catalyzed isomerization .

Q. Data-Driven Approach :

  • Monitor reaction progress via in situ FTIR or GC-MS to identify side products early .

How can computational models predict reactivity or stability of this compound derivatives?

Q. Advanced

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using ORCA) to predict sites for electrophilic/nucleophilic attacks.
  • Molecular Dynamics (MD) Simulations : Model solvent effects on conformational stability (e.g., THF vs. DMF) .
  • Diels-Alder Reactivity : Compute transition-state barriers (ωB97X-D/6-311+G(d,p)) to assess dienophile compatibility .

What are the challenges in characterizing the conjugated diene system, and how are they resolved?

Q. Basic

  • Isomerization : UV-Vis spectroscopy (λmax ~250 nm for conjugated dienones) tracks π→π* transitions. Compare with synthetic intermediates to confirm retention of geometry .
  • Crystallography : Single-crystal X-ray diffraction resolves E/Z configurations. For poorly crystalline samples, use NOESY NMR to probe spatial proximity of protons .

How does steric hindrance from substituents impact synthetic pathways?

Q. Advanced

  • Steric Maps : Use Tolman’s cone angles to predict ligand-catalyst compatibility. Bulky ligands (e.g., JohnPhos) favor less crowded transition states in Pd-catalyzed couplings .
  • Case Study : Xi et al. found that i-PrCN stops zirconacycle reactions at pyrrole intermediates, whereas smaller nitriles proceed to pyridines. Apply analogous logic to control dienone chain length .

Are there contradictions in reported catalytic efficiencies for dienone synthesis?

Q. Advanced

  • Zinc vs. Copper : Zn excels in aldehyde activation but struggles with electron-deficient alkenes. Cu/Sc bimetallic systems (e.g., Cu(OTf)₂/Sc(OTf)₃) show mixed results; systematic screening (DoE) is advised .
  • Solvent Effects : Conflicting data on DCM vs. toluene polarity impacts. Woerpel et al. resolved this by using solvent parameter databases (e.g., Kamlet-Taft) to correlate yields with solvent H-bonding capacity .

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